(3R)-3-hydroxy-5-methylhexanoic acid
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Overview
Description
(3R)-3-hydroxy-5-methylhexanoic acid: is an organic compound with the molecular formula C7H14O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxy-5-methylhexanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding keto acid using chiral catalysts. For example, the reduction of 3-oxo-5-methylhexanoic acid with a chiral borane reagent can yield this compound with high enantiomeric purity.
Another method involves the use of enzymatic reduction, where specific enzymes catalyze the reduction of the keto group to a hydroxyl group, resulting in the desired chiral product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound through metabolic pathways that involve the reduction of keto acids.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-hydroxy-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in 3-oxo-5-methylhexanoic acid.
Reduction: The compound can be further reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 3-oxo-5-methylhexanoic acid
Reduction: 5-methylhexanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(3R)-3-hydroxy-5-methylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme specificity and stereochemistry.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-3-hydroxy-5-methylhexanoic acid exerts its effects depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and influencing its activity. The molecular targets and pathways involved can vary widely depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-hydroxy-5-methylhexanoic acid: The enantiomer of (3R)-3-hydroxy-5-methylhexanoic acid, with similar chemical properties but different biological activity.
3-hydroxyhexanoic acid: A similar compound lacking the methyl group at the 5-position.
5-methylhexanoic acid: A related compound without the hydroxyl group at the 3-position.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. This makes it valuable in applications where stereochemistry is crucial, such as in the synthesis of chiral drugs or in studies of enzyme specificity.
Properties
CAS No. |
132328-50-8 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
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